5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine
Description
5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 6. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and lipophilicity, and the chlorine atom, which can modulate reactivity and binding interactions. It is commercially available as a building block for drug discovery, with applications in synthesizing bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUYMGYWPHPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: It can form additional heterocyclic structures through cyclization reactions with suitable partners.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound with a structure characterized by fused imidazole and pyrimidine rings, with chlorine and trifluoromethyl groups at the 5 and 7 positions, respectively. Due to its unique structural properties, this compound is of interest in medicinal chemistry and has potential applications in medicinal, agricultural, and material sciences. The reactivity of this compound is due to the chloro and trifluoromethyl substituents, which can participate in electrophilic aromatic substitutions, nucleophilic substitution reactions, and various coupling reactions.
Applications
This compound has potential applications in several fields:
- Medicinal Chemistry As a scaffold for developing new antimicrobial agents or anticancer drugs. It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and infectious diseases.
- Agricultural Chemistry It may be useful in creating new herbicides, insecticides, and fungicides.
- Material Science The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
- Biological Research It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicinal Chemistry
This compound is of interest in medicinal chemistry because it exhibits antibacterial and antifungal properties. Compounds similar to it have demonstrated promising results in inhibiting bacterial growth against both gram-positive and gram-negative bacteria. Additionally, the trifluoromethyl group increases lipophilicity and biological activity, making these compounds potential candidates for pharmaceutical development. Preclinical research and development has demonstrated the compound's ability to inhibit key enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions. Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used. Depending on the nucleophile used, various substituted derivatives can be obtained.
- Oxidation and Reduction Reactions The compound can participate in redox reactions, although specific conditions and reagents are required. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used, as well as reducing agents like lithium aluminum hydride or sodium borohydride.
- Cyclization Reactions It can form additional heterocyclic structures through cyclization reactions with suitable partners.
Potential Interactions
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazo-Pyrimidine Derivatives
The biological and physicochemical properties of imidazo-pyrimidine derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Trifluoromethyl Position : The -CF₃ group at position 7 (target compound) vs. position 5 (Jismy et al., 2019) alters electronic distribution, affecting binding to hydrophobic pockets.
- Chlorine vs. Pyridinyl : Substitution at position 7 with pyridinyl () reduces logP compared to -CF₃, impacting blood-brain barrier permeability.
- Carboxylic Acid Derivatives : Functionalization with -COOH () enhances solubility but may reduce cell membrane penetration.
Biological Activity
5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates imidazole and pyrimidine rings. The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 7-position enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 221.57 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting that the trifluoromethyl group may enhance its interaction with microbial targets .
Anticancer Activity
The compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The findings revealed that it inhibited cell proliferation effectively, with IC50 values comparable to established anticancer drugs .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 0.126 | 5-Fluorouracil | 17.02 |
| HeLa | - | Imatinib | <1 |
| A549 | - | Sorafenib | - |
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Case Studies
- In Vitro Studies : A series of in vitro tests demonstrated that the compound significantly reduced the viability of cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- In Vivo Studies : In animal models, treatment with this compound resulted in reduced tumor growth rates compared to control groups. Notably, it inhibited lung metastasis in models of triple-negative breast cancer more effectively than known compounds like TAE226 .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound is essential for its biological activity. Comparative studies with related compounds suggest that the trifluoromethyl group significantly enhances its potency by modulating electronic properties and improving binding affinity to biological targets .
Table 2: Comparison of Structural Analogues
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | Imidazo-pyrimidine | Contains a methyl group instead of trifluoromethyl |
| Imidazo[1,2-a]pyridine | Imidazole-Pyridine | Lacks the pyrimidine component |
| Imidazo[1,2-c]quinazoline | Imidazole-Quinazoline | Features a quinazoline ring |
Q & A
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways in pharmacological studies?
- Methodological Answer : Synthesize deuterated analogs via H/D exchange (D₂O, Pd/C). Use ¹⁸O-labeled H₂O during hydrolysis to trace metabolite formation. Analyze via HRMS and radio-TLC for pathway mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
